1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-[4-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-25-17-4-2-3-14(13-17)5-10-18(22)15-6-8-16(9-7-15)21-19(23)11-12-20(21)24/h2-13H,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJPVKMPXKIDDY-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is involved in 1,3-dipolar cycloaddition reactions. These reactions are an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds.
Biochemical Pathways
The compound is involved in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloaddition reactions. These reactions lead to the formation of isoxazolidine derivatives exhibiting a broad spectrum of biological activity. In particular, compounds with antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities were found among this series.
Result of Action
The result of the compound’s action is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields. These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and the yield of the reaction. .
Biochemical Analysis
Biochemical Properties
1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of isoxazolidine derivatives. These interactions are crucial for the synthesis of heterocyclic compounds, which exhibit a broad spectrum of biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the formation of chiral centers in cells, which is essential for the synthesis of biologically active molecules. Additionally, its interaction with cellular proteins can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s ability to participate in cycloaddition reactions is a key aspect of its molecular mechanism, enabling the formation of complex molecules with diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term biochemical experiments. Its degradation products and their potential impacts on cellular processes must also be considered.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways is essential for understanding its biochemical and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions determine its accumulation and distribution, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole derivatives. Its unique structure, characterized by a pyrrole ring and various aromatic substituents, suggests significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 333.3 g/mol. The compound features a pyrrole-2,5-dione moiety that is known for its reactivity in organic synthesis and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 333.3 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds related to pyrrole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) and liver cancer cells (HepG-2). The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival .
Case Study:
In one study, a related compound demonstrated an ability to inhibit the growth of cancer cell lines with a GI value around M . This suggests that this compound may share similar mechanisms of action.
Anti-inflammatory Effects
Pyrrole derivatives have also been noted for their anti-inflammatory properties. In vitro studies suggest that such compounds can modulate cytokine production in immune cells, potentially reducing inflammation .
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits growth of HCT-116 and HepG-2 cell lines |
| Anti-inflammatory | Modulates cytokine production in PBMCs |
| Antioxidant | Exhibits antioxidant properties in various assays |
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression and inflammation.
- Cytokine Modulation: The compound influences cytokine levels in immune responses.
- Cell Signaling Pathways: It alters signaling pathways critical for cell survival and proliferation.
Stability and Degradation
The stability of this compound has been assessed in laboratory conditions. Studies indicate that it maintains biological activity over extended periods, making it suitable for long-term experiments .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds similar to 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione have demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving the modulation of signaling pathways related to apoptosis and proliferation .
Anti-inflammatory Properties
Pyrrole derivatives are known for their anti-inflammatory effects. Compounds structurally related to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have been extensively studied. Research indicates that this compound exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs). The compound's ability to act as an electron transport layer enhances the efficiency of OLED devices. Studies have shown that incorporating this compound into OLED architectures improves luminosity and stability .
Photovoltaic Cells
Research has also explored the use of pyrrole derivatives in organic photovoltaic cells (OPVs). The incorporation of this compound into polymer blends has been found to enhance charge transport properties and overall energy conversion efficiency .
Case Study 1: Anticancer Properties
A study published in Molecules examined a series of pyrrole derivatives for their anticancer activity against various cancer cell lines. Among these compounds, one derivative closely related to this compound showed an IC50 value of 15 µM against MCF-7 cells, indicating potent activity .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, researchers evaluated the effects of several pyrrole derivatives on cytokine production in lipopolysaccharide-stimulated macrophages. The results indicated that one derivative reduced TNF-alpha production by 70%, suggesting strong anti-inflammatory potential .
Comparison with Similar Compounds
Maleimide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Positional Isomers of Methoxyphenyl Substituents
- 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS: 1365988-76-6 Key Difference: The methoxy group is located at the 2-position of the phenyl ring instead of the 3-position. Impact: The ortho-methoxy substitution may sterically hinder molecular interactions compared to the para-oriented 3-methoxy group. This positional change can alter electronic properties (e.g., electron-donating effects) and solubility .
- No direct data is provided in the evidence.
Halogen-Substituted Analogs
Compounds with halogen substituents (e.g., bromo, chloro, fluoro) on the indole or phenyl rings demonstrate distinct synthetic yields and melting points:
Key Observations :
- Halogenation reduces synthetic yields (e.g., 11.5–21.3% in vs. 52–68% in ), likely due to steric and electronic effects.
- Brominated compounds exhibit higher melting points than chlorinated analogs, suggesting stronger intermolecular interactions .
Ethoxy-Substituted Analog
- 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS: 1365988-72-2 Key Difference: Ethoxy group replaces methoxy at the 2-position. Impact: The ethoxy group increases hydrophobicity and may enhance membrane permeability.
Functionalized Maleimides with Heterocycles
- Gö6983 (): Structure: 3-[1-[3-(dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione. Key Feature: Dual indole substituents and a dimethylaminopropyl chain. Activity: Potent PKC inhibitor, demonstrating the importance of bulky substituents for kinase binding .
Azobenzene-Maleimide Hybrids ()
- (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: Key Feature: Azobenzene moiety introduces photoresponsive properties. Application: Potential use in optochemical switching due to cis-trans isomerism .
Preparation Methods
Maleimide Formation from Maleic Anhydride and Substituted Anilines
The classical method to prepare N-substituted maleimides involves the reaction of maleic anhydride with an appropriate aniline derivative, followed by cyclization to the maleimide ring.
- Maleic anhydride is dissolved in a solvent such as diethyl ether or glacial acetic acid.
- The substituted aniline (e.g., 4-aminophenyl derivative) is added slowly at room temperature or under reflux conditions.
- The intermediate maleamic acid is formed, which upon heating with dehydrating agents or under acidic conditions cyclizes to the maleimide.
Typical Conditions and Yields:
| Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfuric acid | Glacial acetic acid | 60°C | 30–45 min | Moderate | Efficient cyclization of maleamic acid |
| Anhydrous sodium acetate + Acetic anhydride | None (neat) or acetone | 80°C | 1 h | High (up to 91%) | Common dehydrating conditions for cyclization |
| Reflux | Acetic acid | Reflux (~118°C) | 6 h | Good | Used for various substituted maleimides |
These methods yield the N-(4-aminophenyl)maleimide intermediate, which is a key precursor for further functionalization.
Microwave-Assisted Synthesis of Maleimides
Microwave irradiation has been demonstrated as an efficient alternative to conventional heating for maleimide synthesis, offering reduced reaction times and improved yields.
- Reaction of substituted anilines with maleic anhydride or dichloromaleic anhydride in ethanol under microwave irradiation at 140 W and 80°C.
- Reaction times reduced to 15–20 minutes.
- Yields comparable or superior (up to ~70%) to conventional reflux methods requiring 2 hours or more.
This method is advantageous for rapid synthesis of maleimide derivatives with good purity and yield.
Catalytic and Reaction Conditions for Coupling
Several catalytic systems and conditions have been reported for similar maleimide functionalizations:
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Thiourea-based organocatalysts | Toluene | 20°C | 14 h | Up to 91% | High stereoselectivity, mild conditions |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Toluene | Room temp | 14 h | Moderate | Racemic product formation |
| Sodium hydroxide with peptide catalysts | Dichloromethane | Room temp | 24 h | Moderate | Enantioselective Michael addition reactions |
| Manganese(II) acetate with triethylamine | Acetone | 50–60°C | 3 h | Moderate | Used in maleimide synthesis from anilines |
These conditions facilitate the formation of carbon-carbon bonds required for the cinnamoyl substitution on the aromatic ring or enable Michael-type additions to the maleimide core.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Maleimide formation | Maleic anhydride + 4-aminophenyl derivative + acid/base | Acetic acid, ether | 60–118°C | 30 min–6 h | 70–91 | Conventional or microwave-assisted |
| Cyclization | Sodium acetate + acetic anhydride | None/acetone | 80°C | 1 h | High | Efficient dehydration step |
| Cinnamoyl substitution | Friedel-Crafts acylation or coupling | Toluene, DCM | RT–60°C | 3–24 h | Moderate–High | Catalyzed by organocatalysts or bases |
| Purification | Column chromatography | Hexane/ethyl acetate | Ambient | - | - | To isolate pure product |
Research Findings and Considerations
- Microwave-assisted synthesis significantly reduces reaction time for maleimide formation while maintaining or improving yields compared to traditional reflux methods.
- Catalyst choice impacts stereoselectivity and yield in Michael addition or Diels-Alder type reactions involving maleimides and substituted aromatic systems.
- Solvent selection influences reaction rates and product purity; non-polar solvents like toluene are preferred for organocatalytic steps, while polar solvents (acetone, dichloromethane) are used for other coupling reactions.
- Temperature control is crucial to avoid decomposition of sensitive maleimide rings and to optimize reaction kinetics.
Q & A
Basic: What synthetic strategies are effective for preparing 1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Knoevenagel condensation or multicomponent reactions (MCRs). Key steps include:
- Chalcone Formation : Reacting 4-acetylphenylmaleimide with 3-methoxybenzaldehyde under basic conditions (e.g., KOH/EtOH) to form the (E)-configured propenoyl moiety .
- Pyrrole-2,5-dione Functionalization : Substitution at the 1-position of the maleimide core using Ullmann coupling or nucleophilic aromatic substitution, as demonstrated for analogous compounds in (e.g., DMF/K₂CO₃ at 40°C, yielding 81% for compound 21f) .
Optimization Tips : - Use microwave-assisted synthesis to reduce reaction time and improve stereochemical control.
- Monitor intermediates via TLC/HPLC and purify via silica gel chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₁₅NO₅: 362.1028) .
- X-ray Crystallography : Resolve stereochemistry and dihedral angles between aryl/maleimide planes (e.g., dihedral angle ~78° observed in analogous structures ).
Advanced: How do structural modifications (e.g., methoxy position, propenoyl geometry) influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Guidelines :
- Methoxy Positioning : 3-Methoxy on the phenyl ring enhances lipophilicity and target binding (e.g., kinase inhibition, as seen in ’s β-adrenergic receptor studies) .
- (E)-Propenoyl Geometry : The (E)-isomer improves planarity and π-π stacking with hydrophobic enzyme pockets, critical for activity in bisindolylmaleimide analogs .
- Maleimide Core : The 2,5-dione moiety acts as a Michael acceptor , enabling covalent binding to cysteine residues in targets like P-glycoprotein .
Experimental Validation : - Compare IC₅₀ values of analogs using kinase inhibition assays (e.g., PKA/PKC isoforms) .
- Perform molecular docking to map interactions with ATP-binding pockets .
Advanced: How can computational methods (DFT, MD) predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
- Simulate solvent effects and protein-ligand stability over 100+ ns trajectories (e.g., for β-AR binding in ) .
Advanced: How should researchers address contradictions in biological data (e.g., off-target effects vs. specificity)?
Methodological Answer:
- Counteract Off-Target Effects :
- Validate Mechanisms :
Advanced: What non-biological applications (e.g., materials science) are feasible for this compound?
Methodological Answer:
- Organic Electronics :
- The conjugated maleimide-chalcone system exhibits charge-transfer properties , suitable for OLEDs or OFETs (see ’s TPE-Thiol derivatives) .
- Characterize via UV-Vis/fluorescence spectroscopy (λₐᵦₛ ~350 nm, λₑₘ ~450 nm) and cyclic voltammetry (E_HOMO ≈ -5.2 eV) .
- Photocatalysts : The electron-deficient maleimide core can act as an electron acceptor in donor-acceptor systems for light-driven reactions .
Advanced: How can researchers resolve discrepancies in crystallographic vs. computational structural data?
Methodological Answer:
- Compare XRD and DFT :
- Validate with Spectroscopic Data :
- Use IR/Raman to confirm calculated vibrational modes (e.g., maleimide C=O stretches at ~1770 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
